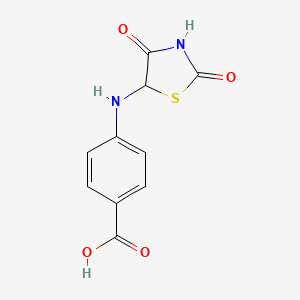

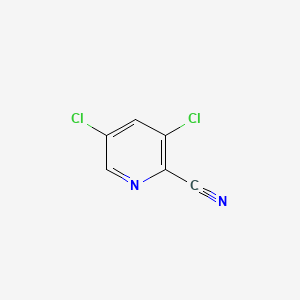

![molecular formula C12H13N3 B1303595 1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 865546-36-7](/img/structure/B1303595.png)

1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine" is a heterocyclic molecule that is part of a broader class of compounds with potential pharmacological applications. The structure of this compound suggests it could serve as a scaffold for the development of new chemical entities, particularly in the drug discovery sector, where polyfunctional heterocyclic derivatives are increasingly significant .

Synthesis Analysis

The synthesis of related tetrahydropyrido[2,3-b]pyrazine scaffolds has been achieved through sequential reactions involving pentafluoropyridine with sodium phenylsulfinate and appropriate diamines . Similarly, tetrahydropyrido[3,4-b]pyrazine scaffolds have been synthesized via a one-pot annelation reaction of pentafluoropyridine with diamines, demonstrating the versatility of polyfluorinated pyridine systems as scaffolds . Additionally, a synthesis route for 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines has been reported, starting from 2,2,6,6-tetramethylpiperidin-4-one oxime and involving acetylene and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3,4-dihydropyrrolo[1,2-a]pyrazine, has been studied using ab initio calculations, revealing insights into the reactivity of this system . The structure of tetraprotonated tetra(2-pyridyl)pyrazine has been determined crystallographically, showing hydrogen bonding interactions that could be relevant to the stability and reactivity of similar compounds .

Chemical Reactions Analysis

The reactivity of the tetrahydropyrido[2,3-b]pyrazine scaffolds has been explored through model reactions with nucleophiles, leading to various polysubstituted ring-fused systems . The pyrrolo[1,2-a]pyrazine system has been synthesized from pyrrole and has undergone electrophilic substitution, addition of organolithium reagents, and 1,3-dipolar cycloadditions with azomethine ylides . These reactions highlight the potential for diverse chemical modifications of the pyridopyrazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of the tetrahydropyrido[2,3-b]pyrazine scaffolds are influenced by their polyfunctionality and the presence of fluorine atoms, which can affect their reactivity and interaction with biological targets . The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from 2,3,5,6-tetrafluoropyridine derivatives has shown that electron-withdrawing or donating substituents at certain positions can significantly impact the ease of forming ring-fused products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings .

- Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Cancer Therapy

- A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .

- Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

- In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

- Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells .

Anti-tubercular Activity

Propiedades

IUPAC Name |

1-pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-3-10(9-13-5-1)12-11-4-2-7-15(11)8-6-14-12/h1-5,7,9,12,14H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMZMHQFHLBPGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(N1)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377897 |

Source

|

| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

CAS RN |

865546-36-7 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1-(3-pyridinyl)pyrrolo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865546-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)